
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group and a fluoro-benzyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine typically involves multiple steps, including the introduction of the trifluoromethoxy group and the fluoro-benzyl group. The synthetic routes often require specific reaction conditions such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine can be compared with other similar compounds, such as:
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione: This compound shares a similar trifluoromethoxy-ethyl group but differs in its overall structure and applications.
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester: This compound also features a trifluoromethoxy-ethyl group but has different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17F4NO |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-phenyl-3-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C17H17F4NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI Key |
RFXHTRVPADWSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)
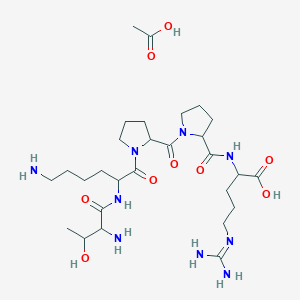

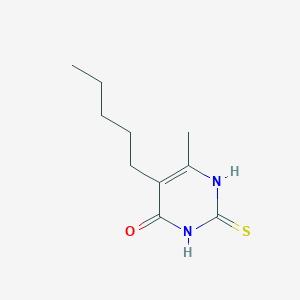

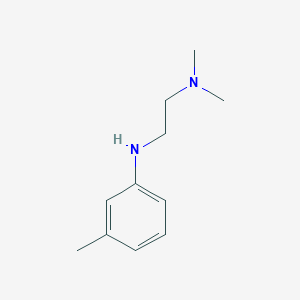
![3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)
![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
![(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)
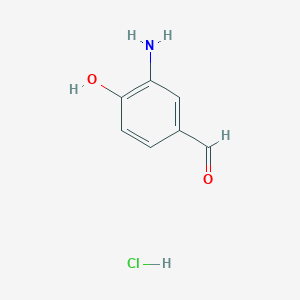
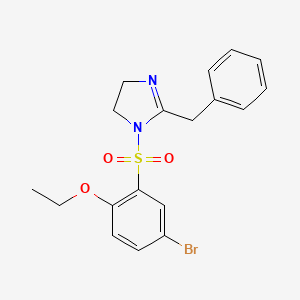

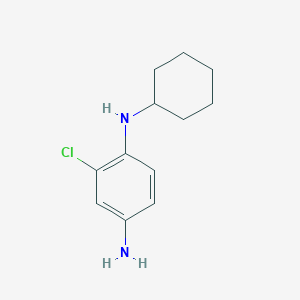
![Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-](/img/structure/B12121154.png)
